Cas no 37437-20-0 (2-mercaptobenzothiazole cyclohexylamine salt)

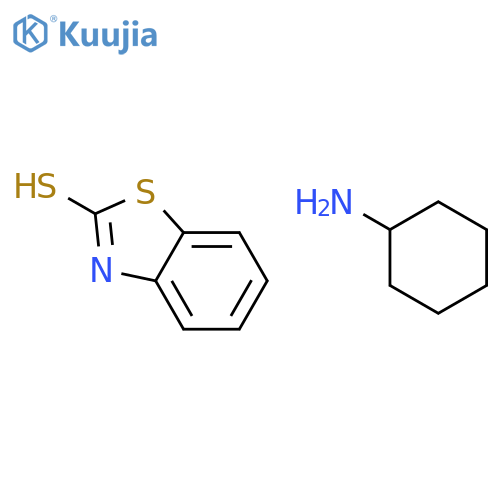

37437-20-0 structure

商品名:2-mercaptobenzothiazole cyclohexylamine salt

2-mercaptobenzothiazole cyclohexylamine salt 化学的及び物理的性質

名前と識別子

-

- 2-mercaptobenzothiazole cyclohexylamine salt

- 2-MERCAPTOBENZOTHIAZOLE CYCLOHEXYLAMINE SALT,MP 150

- 3H-1,3-benzothiazole-2-thione,cyclohexanamine

- 2(3H)-Benzothiazolethione,compd. with cyclohexanamine (1:1)

- 2(3H)-Benzothiazolethione,compound with cyclohexanamine (1:1)

- 1,3-benzothiazole-2-thiol; cyclohexanamine

- DTXSID4068030

- 2(3H)-Benzothiazolethione, compound with cyclohexanamine (1:1)

- SCHEMBL574998

- AI3-19517

- XTDMOBIAHSICBE-UHFFFAOYSA-N

- 3H-1,3-benzothiazole-2-thione;cyclohexanamine

- 37437-20-0

-

- インチ: InChI=1S/C7H5NS2.C6H13N/c9-7-8-5-3-1-2-4-6(5)10-7;7-6-4-2-1-3-5-6/h1-4H,(H,8,9);6H,1-5,7H2

- InChIKey: XTDMOBIAHSICBE-UHFFFAOYSA-N

- ほほえんだ: C1CCC(CC1)N.C1=CC=C2C(=C1)NC(=S)S2

計算された属性

- せいみつぶんしりょう: 266.09100

- どういたいしつりょう: 266.09114093g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 0

- 複雑さ: 204

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 95.4Ų

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- PSA: 105.95000

- LogP: 4.56310

- ようかいせい: 未確定

2-mercaptobenzothiazole cyclohexylamine salt セキュリティ情報

2-mercaptobenzothiazole cyclohexylamine salt 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-mercaptobenzothiazole cyclohexylamine salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| City Chemical | 3068CC-500GM |

2-Mercaptobenzothiazole Cyclohexylamine Salt |

37437-20-0 | mp150 | 500gm |

$297.14 | 2023-09-19 |

2-mercaptobenzothiazole cyclohexylamine salt 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

37437-20-0 (2-mercaptobenzothiazole cyclohexylamine salt) 関連製品

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬